1,3-Bis(trimethylsilyl)-2-fluorobenzene 1,3-Bis(trimethylsilyl)-2-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 75186-43-5
VCID: VC16030620
InChI: InChI=1S/C12H21FSi2/c1-14(2,3)10-8-7-9-11(12(10)13)15(4,5)6/h7-9H,1-6H3
SMILES:
Molecular Formula: C12H21FSi2
Molecular Weight: 240.46 g/mol

1,3-Bis(trimethylsilyl)-2-fluorobenzene

CAS No.: 75186-43-5

Cat. No.: VC16030620

Molecular Formula: C12H21FSi2

Molecular Weight: 240.46 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(trimethylsilyl)-2-fluorobenzene - 75186-43-5

Specification

CAS No. 75186-43-5
Molecular Formula C12H21FSi2
Molecular Weight 240.46 g/mol
IUPAC Name (2-fluoro-3-trimethylsilylphenyl)-trimethylsilane
Standard InChI InChI=1S/C12H21FSi2/c1-14(2,3)10-8-7-9-11(12(10)13)15(4,5)6/h7-9H,1-6H3
Standard InChI Key HCKIFFBGPMDSQZ-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C1=C(C(=CC=C1)[Si](C)(C)C)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 1,3-bis(trimethylsilyl)-2-fluorobenzene is C12H21FSi2\text{C}_{12}\text{H}_{21}\text{FSi}_2, with a molecular weight of 240.46 g/mol . The compound’s structure combines the electron-withdrawing effects of fluorine with the steric bulk and electron-donating properties of trimethylsilyl groups. This interplay influences its reactivity, solubility, and intermolecular interactions. Comparative analysis with the non-fluorinated analogue, 1,3-bis(trimethylsilyl)benzene (CAS 34471-37-9), reveals that fluorine substitution reduces the boiling point from 224.3 ± 13.0 °C to 219.1 ± 30.0 °C (predicted), likely due to altered dipole interactions and molecular packing .

Property1,3-Bis(trimethylsilyl)-2-fluorobenzene1,3-Bis(trimethylsilyl)benzene
CAS Number75186-43-5 34471-37-9
Molecular FormulaC12H21FSi2\text{C}_{12}\text{H}_{21}\text{FSi}_2 C12H22Si2\text{C}_{12}\text{H}_{22}\text{Si}_2
Molecular Weight (g/mol)240.46 222.47
Boiling Point (°C)219.1 ± 30.0 (predicted) 224.3 ± 13.0
Density (g/cm³)0.90 ± 0.1 (predicted) 0.9 ± 0.1

Applications in Organic Synthesis and Materials Science

Building Block for Complex Molecules

The steric bulk of trimethylsilyl groups and fluorine’s electronic effects make 1,3-bis(trimethylsilyl)-2-fluorobenzene a candidate for synthesizing hindered aromatic systems. For example, it could serve as a precursor for:

  • Ligands in Catalysis: Bulky silyl groups stabilize low-coordination-state metals in cross-coupling reactions .

  • Fluorinated Liquid Crystals: The compound’s dipolar character may enhance mesophase stability in display technologies .

Electronic Materials

The electron-withdrawing fluorine and electron-donating silyl groups create a push-pull electronic configuration, potentially useful in:

  • Organic Semiconductors: Modulating charge-carrier mobility in thin-film transistors .

  • Photoresponsive Materials: Adjusting absorption spectra for optoelectronic applications .

Future Research Directions

Despite its promise, gaps remain in understanding this compound’s full potential. Priority areas include:

  • Synthetic Optimization: Developing regioselective methods to improve yield and purity.

  • Application-Specific Studies: Evaluating performance in catalysis, materials science, and pharmaceutical intermediates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator